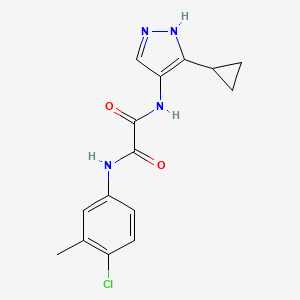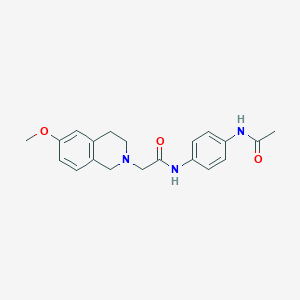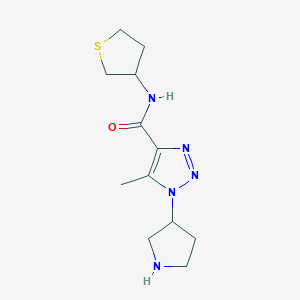![molecular formula C7H14ClNO3 B7436083 2-chloro-N-[(2R)-2-hydroxy-3-methoxypropyl]propanamide](/img/structure/B7436083.png)
2-chloro-N-[(2R)-2-hydroxy-3-methoxypropyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[(2R)-2-hydroxy-3-methoxypropyl]propanamide is a chemical compound that is commonly known as Chloramphenicol. It is an antibiotic that has been widely used in the treatment of bacterial infections for more than 70 years. Chloramphenicol is known for its broad-spectrum activity against many different types of bacteria, making it a valuable tool for medical and scientific research.
Mecanismo De Acción
Chloramphenicol works by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome and prevents the formation of peptide bonds between amino acids, thereby stopping the production of new proteins.
Biochemical and Physiological Effects
Chloramphenicol has been shown to have a number of biochemical and physiological effects on bacteria. It can inhibit the growth of many different types of bacteria, including both gram-positive and gram-negative species. It has also been shown to have a bactericidal effect in some cases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Chloramphenicol is its broad-spectrum activity against many different types of bacteria. This makes it a valuable tool for researchers studying bacterial infections. However, there are also some limitations to its use. Chloramphenicol can be toxic to some types of cells, and it can also be subject to bacterial resistance.
Direcciones Futuras
There are many potential future directions for research involving Chloramphenicol. One area of interest is the development of new antibiotics that are more effective against resistant strains of bacteria. Another area of research is the study of the mechanisms of bacterial resistance to Chloramphenicol, with the goal of developing new strategies to overcome this resistance. Finally, Chloramphenicol could be used in combination with other antibiotics to create more effective treatments for bacterial infections.
Métodos De Síntesis
Chloramphenicol is synthesized from the reaction of p-nitrobenzene with thionyl chloride to form p-nitrobenzoyl chloride. This is then reacted with 2-amino-1-propanol to form 2-amino-1-(p-nitrophenyl)propan-1-ol. Finally, this compound is reduced with sodium borohydride to form Chloramphenicol.
Aplicaciones Científicas De Investigación
Chloramphenicol has been used extensively in scientific research for its antibacterial properties. It has been used to study the mechanisms of bacterial resistance and to develop new antibiotics. It has also been used in the study of bacterial protein synthesis and the role of ribosomes in this process.
Propiedades
IUPAC Name |
2-chloro-N-[(2R)-2-hydroxy-3-methoxypropyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO3/c1-5(8)7(11)9-3-6(10)4-12-2/h5-6,10H,3-4H2,1-2H3,(H,9,11)/t5?,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONSBUVJWZLQFM-PRJDIBJQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(COC)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)NC[C@H](COC)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(2R)-2-hydroxy-3-methoxypropyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1,3-benzodioxol-5-yl)-N-[diethyl(oxo)-lambda6-sulfanylidene]-1,3-thiazole-5-carboxamide](/img/structure/B7436017.png)
![N-[diethyl(oxo)-lambda6-sulfanylidene]-5-methyl-1-quinolin-6-yltriazole-4-carboxamide](/img/structure/B7436027.png)

![N-[(1-benzylazetidin-2-yl)methyl]-N'-(2-methyl-5-nitrophenyl)oxamide](/img/structure/B7436045.png)
![N-(4-amino-3-methylphenyl)-2-[cyano(phenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7436050.png)
![[2-Fluoro-5-[1-(3-methyltriazol-4-yl)ethylamino]phenyl]urea](/img/structure/B7436056.png)
![N-[[4-(aminomethyl)-6-oxo-1H-pyrimidin-2-yl]methyl]-3-ethyl-2-morpholin-4-ylpentanamide](/img/structure/B7436063.png)
![1-[2-(5-Chloropyridin-3-yl)oxyethyl]-3-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B7436075.png)
![1-[1-[(5-Chloro-1-methylbenzimidazol-2-yl)methyl]piperidin-4-yl]triazole-4-carboxylic acid](/img/structure/B7436088.png)
![8-(6-Fluoro-5-methylpyrimidin-4-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B7436093.png)
![[5-Chloro-2-[(2,5-dimethylpyrazol-3-yl)methylamino]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7436098.png)
![1-[4-(Difluoromethylsulfonyl)phenyl]-2-(3-fluoro-4-methoxyphenyl)pyrrolidine](/img/structure/B7436107.png)